Cas no 39568-91-7 (1,4-Benzenedimethanol,2,3,5,6-tetrabromo-)
39568-91-7 structure
Product Name:1,4-Benzenedimethanol,2,3,5,6-tetrabromo-
CAS-nummer:39568-91-7
MF:C8H6Br4O2
MW:453.748039722443
CID:319097
PubChem ID:991590
Update Time:2025-04-19
1,4-Benzenedimethanol,2,3,5,6-tetrabromo- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Benzenedimethanol,2,3,5,6-tetrabromo-
- [2,3,5,6-tetrabromo-4-(hydroxymethyl)phenyl]methanol
- (2,3,5,6-tetrabromobenzene-1,4-diyl)dimethanol
- 2,3,5,6-Tetrabromo-p-xylene-alpha,alpha'-diol
- EINECS 254-518-9
- DIJZCMNVRFTVBB-UHFFFAOYSA-N
- AKOS005460415
- (perbromo-1,4-phenylene)dimethanol
- 39568-91-7
- NS00030605
- DTXSID70192683
- SCHEMBL5704009
-
- Inchi: 1S/C8H6Br4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
- InChI-sleutel: DIJZCMNVRFTVBB-UHFFFAOYSA-N
- LACHT: BrC1C(=C(CO)C(=C(C=1CO)Br)Br)Br
Berekende eigenschappen
- Exacte massa: 134.094294
- Monoisotopische massa: 134.094294
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 4
- Complexiteit: 61.3
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 38.7
- XLogP3: 2.9
Experimentele eigenschappen
- Dichtheid: 2.495
- Kookpunt: 516.6°C at 760 mmHg
- Vlampunt: 266.2°C
- Brekindex: 1.695
1,4-Benzenedimethanol,2,3,5,6-tetrabromo- Gerelateerde literatuur
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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